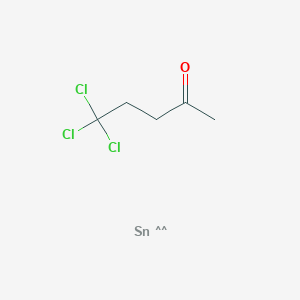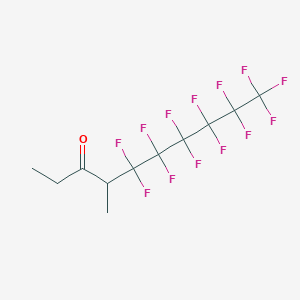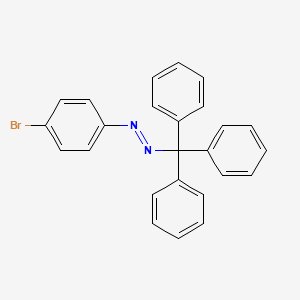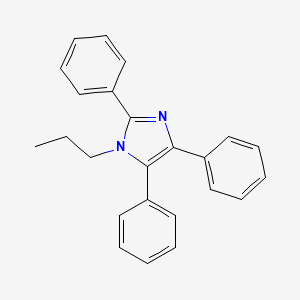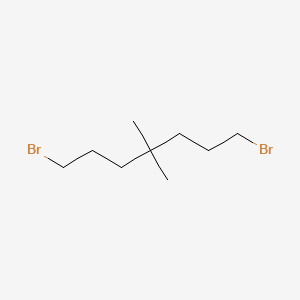
1,7-Dibromo-4,4-dimethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dibromo-4,4-dimethylheptane is an organic compound with the molecular formula C9H18Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, which also has two methyl groups attached to the fourth carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dibromo-4,4-dimethylheptane can be synthesized through the bromination of 4,4-dimethylheptane. The process involves the addition of bromine (Br2) to the heptane chain in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of dibromination reagents like 1,3-dibromo-5,5-dimethylhydantoin, which provides a stable and inexpensive halogen source. This method can be conducted at room temperature, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1,7-Dibromo-4,4-dimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
1,7-Dibromo-4,4-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
作用机制
The mechanism of action of 1,7-dibromo-4,4-dimethylheptane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the reagents used.
相似化合物的比较
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the methyl groups at the fourth carbon atom.
1,4-Dibromo-2,2-dimethylbutane: A shorter chain with similar bromine and methyl substitutions.
1,6-Dibromo-3,3-dimethylhexane: Another dibromoalkane with a different chain length and substitution pattern.
Uniqueness
1,7-Dibromo-4,4-dimethylheptane is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. The presence of the methyl groups at the fourth carbon atom provides steric hindrance, influencing the compound’s behavior in various reactions.
属性
CAS 编号 |
54157-08-3 |
|---|---|
分子式 |
C9H18Br2 |
分子量 |
286.05 g/mol |
IUPAC 名称 |
1,7-dibromo-4,4-dimethylheptane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,5-3-7-10)6-4-8-11/h3-8H2,1-2H3 |
InChI 键 |
OPBITKAIXRCSAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCBr)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


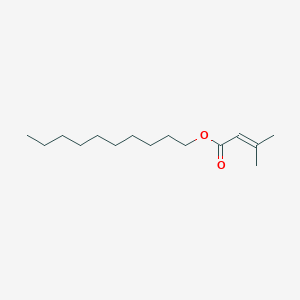
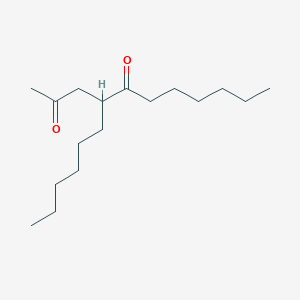
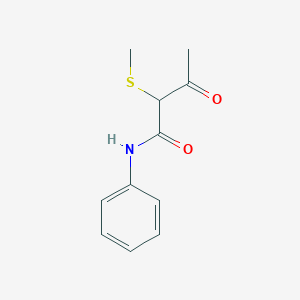
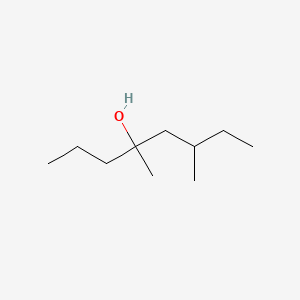
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
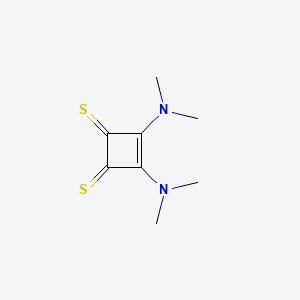
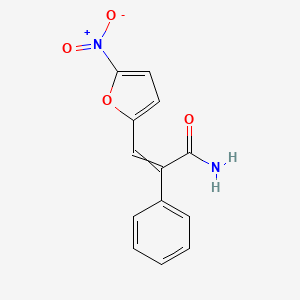
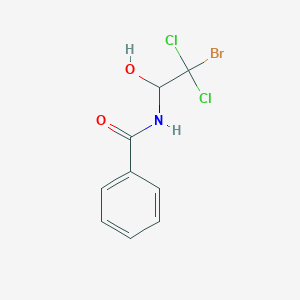
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
